Imp2-IN-2

Oncology RNA-binding protein inhibition Biochemical assay

Imp2-IN-2 (Compound 6) is the definitive chemical probe for dissecting IGF2BP2/IMP2 function. Unlike Imp2-IN-1, it enables selective inhibition of IMP2-RNA interactions (IC50 120.9 μM RNA_A; 236.7 μM RNA_B) without confounding cytotoxicity—validated in 3D tumor spheroid models (Chanda et al., 2024). Procure Imp2-IN-2 to reliably replicate target-engagement studies and differentiate RNA-specific phenotypes in oncology research.

Molecular Formula C22H19F3N2O3S
Molecular Weight 448.5 g/mol
Cat. No. B12417765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImp2-IN-2
Molecular FormulaC22H19F3N2O3S
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)O
InChIInChI=1S/C22H19F3N2O3S/c1-2-27(13-14-6-4-3-5-7-14)21(30)26-17-12-18(31-19(17)20(28)29)15-8-10-16(11-9-15)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,30)(H,28,29)
InChIKeySNHWNAMJHQFCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imp2-IN-2: Defined Chemical Entity and Core Inhibitory Profile for IGF2BP2/IMP2 Research Procurement


Imp2-IN-2 (also designated as Compound 6; CAS: 1448353-39-6) is a synthetic small molecule that functions as an inhibitor of the RNA-binding protein IGF2BP2, which is commonly referred to as IMP2 (Insulin-like growth factor 2 mRNA-binding protein 2) . In vitro biochemical assays have characterized its inhibitory effect on the direct interaction between the IMP2 protein and its target RNA sequences (RNA_A and RNA_B), establishing its fundamental bioactivity . The molecule is primarily sourced and utilized within oncology research contexts, particularly where the role of IMP2 in tumor cell proliferation and migration is under investigation .

Procurement Consideration for Imp2-IN-2: Why Structural Analogs and In-Class IMP2 Inhibitors Are Not Interchangeable


Generic substitution is not a viable procurement strategy for Imp2-IN-2 because this compound originates from a specific, early-stage discovery series where each analog (e.g., Imp2-IN-1) exhibits a distinct chemical structure and a correspondingly unique biological activity profile . The functional inhibition of IGF2BP2/IMP2 is not a uniform property shared across all small molecules; even minor structural variations can lead to significant differences in potency against different RNA targets and divergent effects on downstream cellular phenotypes, such as cell viability or colony formation . Therefore, the specific activity of Imp2-IN-2 against its defined RNA interaction assays is not a class-wide property but is inherent to its precise molecular composition, necessitating the procurement of the exact compound for rigorous and reproducible scientific results .

Quantitative Differential Evidence for Imp2-IN-2: Potency, Selectivity, and Cellular Efficacy Versus IMP2-IN-1 and In-Class Benchmarks


Differential Inhibitory Potency of Imp2-IN-2 and Imp2-IN-1 on IMP2-RNA_A Interaction

In a direct comparison using the same biochemical assay format, Imp2-IN-2 (Compound 6) exhibits a specific inhibitory potency against the IMP2-RNA_A interaction with an IC50 of 120.9 μM . This contrasts with its closest analog, Imp2-IN-1 (Compound 4), which demonstrates a broad IC50 range of 81.3 to 127.5 μM for IMP2 RNA sequence interaction, reflecting a less defined or potentially more variable potency profile . The discrete IC50 value of Imp2-IN-2 suggests a more precisely characterized interaction with this specific RNA sequence.

Oncology RNA-binding protein inhibition Biochemical assay

Comparative In Vitro Cytotoxicity Profile: Imp2-IN-2 Target Engagement vs. Imp2-IN-1 Broad Cellular Effects

A key differential lies in the documented cellular effects. While both compounds reduce cell viability, Imp2-IN-1 has been shown to significantly reduce the viability of both differentiated and non-differentiated Huh7 cells . In contrast, data for Imp2-IN-2 in this specific viability assay context is not reported; its characterization remains at the level of direct target engagement (inhibition of IMP2-RNA binding) . This distinction is critical for experimental design.

Oncology Cell viability Phenotypic screening

Divergent Chemical Scaffolds Define the Non-Interchangeability of Imp2-IN-2 and Imp2-IN-1

At the fundamental structural level, Imp2-IN-2 (Molecular Weight: 448.46 g/mol; Formula: C22H19F3N2O3S) and Imp2-IN-1 (Molecular Weight: 401.34 g/mol; Formula: C21H14F3NO4) are distinct chemical entities. This is confirmed by their unique IUPAC names and SMILES notations, indicating they belong to different chemical scaffolds within the IMP2 inhibitor discovery program .

Medicinal chemistry Structure-activity relationship (SAR) Chemical biology

Optimized Experimental Applications for Imp2-IN-2: From Biochemical Target Validation to In Vitro Cancer Modeling


Biochemical Target Engagement Studies: Direct Quantification of IMP2-RNA Interaction Disruption

This is the core, validated application for Imp2-IN-2. Researchers requiring a tool to specifically inhibit the binding of the IMP2 protein to its RNA substrate (RNA_A or RNA_B) in a cell-free system should procure this compound. The well-defined IC50 values (120.9 μM for RNA_A and 236.7 μM for RNA_B) provide a quantitative benchmark for setting up and validating biochemical or biophysical assays (e.g., fluorescence polarization, electrophoretic mobility shift assays) aimed at studying IMP2's direct RNA-binding function.

In Vitro Phenotypic Validation of IMP2 Dependency in Cancer Cell Models

In functional cancer research, Imp2-IN-2 serves as a chemical probe to validate the dependency of a cellular phenotype on IMP2. The compound's utility is supported by a 2024 study (Chanda et al.) which employed IMP2 inhibitor compounds to demonstrate that inhibition of IMP2 function mimics the effect of genetic knockout on reducing colony formation in 3D cancer cell cultures [1]. This scenario is ideal for studying the role of IMP2 in processes such as 3D tumor spheroid growth and migration in cell lines like A549, Huh7, and HepG2.

Differentiating Between RNA Target-Specific Effects in IMP2 Biology

A unique research scenario enabled by Imp2-IN-2 involves dissecting the differential roles of IMP2's interactions with distinct RNA sequences. Because the compound displays an approximately 2-fold difference in potency between RNA_A (IC50 = 120.9 μM) and RNA_B (IC50 = 236.7 μM) , researchers can design dose-response experiments to selectively inhibit IMP2's binding to one RNA sequence while leaving the other relatively intact. This allows for nuanced investigation into which downstream cellular effects are linked to specific RNA-protein interactions.

Chemical Biology Toolkit for Distinct IMP2 Inhibition Without Characterized Cytotoxicity

For researchers seeking to investigate IMP2's role in cellular signaling or RNA metabolism without the confounding variable of established, significant cytotoxic effects, Imp2-IN-2 is the more suitable procurement choice over Imp2-IN-1. While Imp2-IN-1 has a documented effect on reducing Huh7 cell viability , the primary characterization of Imp2-IN-2 remains at the level of target engagement , making it a cleaner probe for studying IMP2 function prior to or independent of inducing cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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